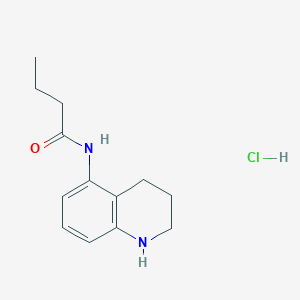
N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride
説明
N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N2O·HCl, with a molecular weight of 218.29 g/mol. The compound features a tetrahydroquinoline moiety linked to a butanamide group, which influences its biological activity and chemical reactivity. The synthesis typically involves cyclization reactions starting from N-acyl derivatives of β-phenylethylamine, utilizing dehydrating agents like phosphorus oxychloride or zinc chloride.
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological targets:
- Receptor Modulation : The compound may modulate receptors involved in metabolic processes and inflammation. Its binding affinity and specificity towards these targets are critical for understanding its therapeutic potential.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play roles in metabolic pathways essential for cell survival and proliferation.
- Neuroprotective Effects : Similar compounds exhibit neuroprotective properties by reducing oxidative stress and inflammation, which are pivotal in neurodegenerative diseases .
Comparative Analysis with Related Compounds
To elucidate the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Significant | Potential |
| N-(1-tosyl-1,2,3,4-tetrahydroquinoline) | High | Moderate | Limited |
| 1-Tosyl-1,2,3,4-tetrahydroisoquinoline | Low | High | Moderate |
This table highlights the varying degrees of biological activity among related compounds. Notably, this compound shows significant anticancer potential while maintaining moderate antimicrobial activity .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of tetrahydroquinoline derivatives. One notable study demonstrated that derivatives exhibited significant antifungal activity against various pathogens while maintaining low toxicity profiles. This underscores the potential for developing new therapeutic agents based on structural modifications of tetrahydroquinolines.
Another investigation into the neuroprotective effects of similar compounds revealed that they could attenuate inflammation markers such as IL-1β and TNF-α in models of neuroinflammation. This suggests a promising avenue for treating neurodegenerative disorders through modulation of inflammatory pathways .
特性
IUPAC Name |
N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-5-13(16)15-12-8-3-7-11-10(12)6-4-9-14-11;/h3,7-8,14H,2,4-6,9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOMPVMKZAMAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC2=C1CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















